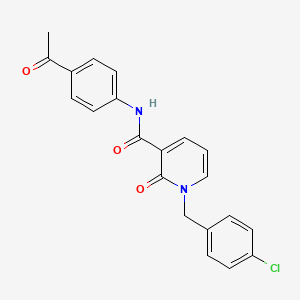

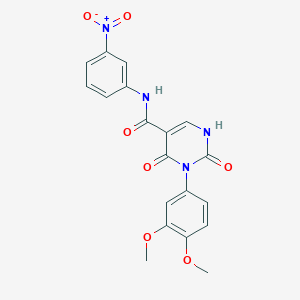

N-(4-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (ACCP) is a chemical compound that has shown promising results in scientific research. This compound belongs to the class of dihydropyridine derivatives and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for the synthesis and characterization of aromatic polyamides and poly(amide-imide)s derived from similar compounds. These studies focus on the creation of polymers with enhanced thermal stability and excellent solubility, achieved through the incorporation of thermally stable pendent imido groups and internally plasticizing n-alkyl chains. The glass transition temperatures of these polymers range from 225 to 285°C, and they exhibit amorphous structures with typical layered structures formed by n-alkyl side chains (Saxena et al., 2003).

Biological Evaluation

There's an interest in evaluating the antimicrobial and antifungal activities of compounds structurally related to "N-(4-acetylphenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide." For instance, novel derivatives of 6-oxo-pyridine-3-carboxamide have been synthesized and assessed for their antibacterial and antifungal properties. Some compounds showed broad-spectrum antibacterial activity and were found to be equipotent to standard drugs like Ampicillin and Gentamicin against tested bacteria. Additionally, compounds exhibited significant inhibition on fungal growth comparable to Amphotericin B (El-Sehrawi et al., 2015).

Anticancer Activity

Research has also extended into the synthesis of thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including compounds with the acetylphenyl group, to explore their anticancer activities. These studies involve preparing derivatives through reactions with chloroacetamide reagents and evaluating their cytotoxicity against various cell lines. Compounds containing thiazolidinone ring or thiosemicarbazide moiety showed good inhibitory activity, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Advanced Materials

The creation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors is another application area. These materials, derived from monomers with structural similarities to "this compound," demonstrate solubility in common organic solvents and show no significant weight loss before 400 °C, indicating their suitability for high-performance applications in materials science (Yamanaka et al., 2000).

properties

IUPAC Name |

N-(4-acetylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3/c1-14(25)16-6-10-18(11-7-16)23-20(26)19-3-2-12-24(21(19)27)13-15-4-8-17(22)9-5-15/h2-12H,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNNYDHSKLUJAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)

![4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2944976.png)

![7-chloro-N-(3,5-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2944979.png)

![Quinoxalin-6-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2944982.png)

![N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2944985.png)

![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2944986.png)

![4-Bromo-2-{[(4-iodophenyl)imino]methyl}phenol](/img/structure/B2944992.png)